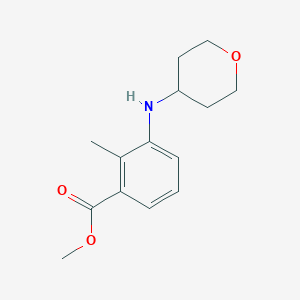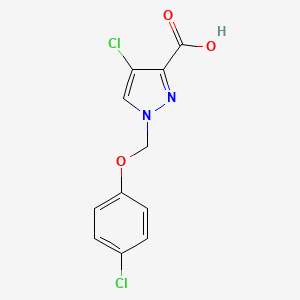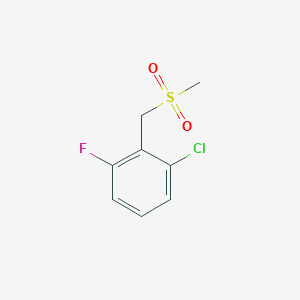
3-Chloro-3-(4-fluorophenyl)methacrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-3-(4-fluorophenyl)methacrylaldehyde is a chemical compound with the molecular formula C10H8ClFO and a molecular weight of 198.62 g/mol It is characterized by the presence of a chloro group, a fluorophenyl group, and a methacrylaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(4-fluorophenyl)methacrylaldehyde typically involves the reaction of 4-fluorobenzaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the methacrylaldehyde moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-(4-fluorophenyl)methacrylaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-Chloro-3-(4-fluorophenyl)methacrylic acid.
Reduction: 3-Chloro-3-(4-fluorophenyl)methacryl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-3-(4-fluorophenyl)methacrylaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Chloro-3-(4-fluorophenyl)methacrylaldehyde involves its reactive functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The chloro and fluorophenyl groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-3-(4-chlorophenyl)methacrylaldehyde
- 3-Chloro-3-(4-bromophenyl)methacrylaldehyde
- 3-Chloro-3-(4-methylphenyl)methacrylaldehyde
Uniqueness
3-Chloro-3-(4-fluorophenyl)methacrylaldehyde is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and interactions with other molecules. The presence of both chloro and fluorophenyl groups makes it a versatile intermediate for various chemical transformations .
Properties
CAS No. |
83783-51-1 |
|---|---|
Molecular Formula |
C10H8ClFO |
Molecular Weight |
198.62 g/mol |
IUPAC Name |
(Z)-3-chloro-3-(4-fluorophenyl)-2-methylprop-2-enal |
InChI |
InChI=1S/C10H8ClFO/c1-7(6-13)10(11)8-2-4-9(12)5-3-8/h2-6H,1H3/b10-7- |
InChI Key |
HMNBSALOXVFVGK-YFHOEESVSA-N |
Isomeric SMILES |
C/C(=C(\C1=CC=C(C=C1)F)/Cl)/C=O |
Canonical SMILES |
CC(=C(C1=CC=C(C=C1)F)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


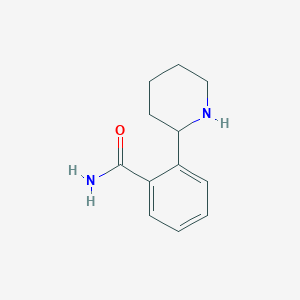
![2,7-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B12841607.png)


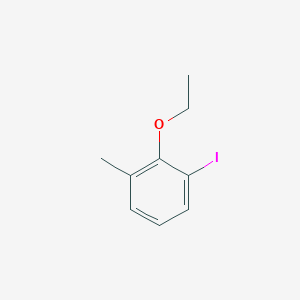

![(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12841621.png)
![(1R)-2,2-Difluoro-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B12841628.png)

